molecular formula C11H17O4P B1349408 Diethyl 4-Methoxyphenylphosphonate CAS No. 3762-33-2

Diethyl 4-Methoxyphenylphosphonate

Cat. No.: B1349408
CAS No.: 3762-33-2
M. Wt: 244.22 g/mol
InChI Key: OTUVLLBGFFIEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 4-Methoxyphenylphosphonate is an organic compound with the molecular formula C11H17O4P. It is a phosphonate ester derived from 4-methoxyphenol and diethyl phosphite. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds, which are crucial in various chemical reactions and industrial processes .

Biochemical Analysis

Biochemical Properties

Diethyl 4-Methoxyphenylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of γ-Monofluorinated goniothalamin analogs via ring-opening hydrofluorination . The nature of these interactions often involves the formation of phosphonate esters, which can act as enzyme inhibitors or activators depending on the specific biochemical context.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of resveratrol-chroman hybrids with antioxidant activity, which can modulate neuroinflammation and differentiation of neural stem cells . These effects suggest that this compound can play a role in regulating cellular responses to oxidative stress and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. It can bind to active sites of enzymes, altering their activity and affecting downstream biochemical pathways. For instance, it has been used in the synthesis of stilbenoid derivatives with neuroprotective activity, indicating its potential to modulate enzyme activity and protect against neurodegenerative processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme activation or antioxidant activity. At higher doses, it can lead to toxic or adverse effects. For example, high doses of organophosphorus compounds, including this compound, have been associated with neurotoxicity and inhibition of acetylcholinesterase . Therefore, careful dosage optimization is essential to balance its therapeutic potential and toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo hydrolysis to form intermediate compounds, which may further participate in biochemical reactions. For instance, the hydrolysis of organophosphates can lead to the formation of diethyl thiophosphoric acid and other metabolites . These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its activity and effectiveness. For example, its distribution within neural tissues may enhance its neuroprotective effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-Methoxyphenylphosphonate can be synthesized through several methods. One common method involves the Arbuzov reaction, where trialkyl phosphites react with aryl halides under specific conditions. Another method is the Hirao reaction, which involves the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs the Hirao reaction due to its efficiency and scalability. The reaction typically uses a palladium catalyst, such as palladium acetate, and a base like triethylamine, under microwave-assisted and solvent-free conditions to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Diethyl 4-Methoxyphenylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phenylphosphonates .

Scientific Research Applications

Diethyl 4-Methoxyphenylphosphonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Diethyl 4-Methylphenylphosphonate
  • Diethyl 4-Chlorophenylphosphonate
  • Diethyl 4-Bromophenylphosphonate

Comparison: Diethyl 4-Methoxyphenylphosphonate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its methyl, chloro, and bromo counterparts. The methoxy group also influences the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-diethoxyphosphoryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-4-14-16(12,15-5-2)11-8-6-10(13-3)7-9-11/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVLLBGFFIEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345480
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3762-33-2
Record name Diethyl 4-Methoxyphenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 4-Methoxyphenylphosphonate
Reactant of Route 2
Reactant of Route 2
Diethyl 4-Methoxyphenylphosphonate
Reactant of Route 3
Reactant of Route 3
Diethyl 4-Methoxyphenylphosphonate
Reactant of Route 4
Reactant of Route 4
Diethyl 4-Methoxyphenylphosphonate
Reactant of Route 5
Reactant of Route 5
Diethyl 4-Methoxyphenylphosphonate
Reactant of Route 6
Reactant of Route 6
Diethyl 4-Methoxyphenylphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.